molecular formula C20H16Cl3N3S B2723314 N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-31-5

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No. B2723314
CAS RN: 393825-31-5
M. Wt: 436.78
InChI Key: FNOIYRLEHJLQCY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a useful research compound. Its molecular formula is C20H16Cl3N3S and its molecular weight is 436.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been focused on the synthesis and structural characterization of compounds related to N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide. The efforts include the development of novel synthetic routes, characterization techniques, and analysis of their chemical properties. For example, studies have reported on the synthesis of acetoxysulfonamide pyrazole derivatives and their antimicrobial and antioxidant activities, highlighting the structural diversity and potential bioactivity of these compounds (Hamada & Abdo, 2015).

Biological Activities

The antimicrobial and antifungal activities of compounds structurally similar to this compound have been a significant area of study. Investigations include assessing their efficacy against various bacterial and fungal strains, aiming to develop new therapeutic agents. For instance, innovative zinc(II) complexes derived from related ligands have shown cytotoxicity against cancer cell lines, suggesting potential in cancer treatment (Shaikh et al., 2019).

Interaction with Biomolecules

The interaction of these compounds with proteins and DNA has been explored, providing insights into their mechanism of action at the molecular level. Studies have utilized spectral, structural, theoretical, and docking studies to investigate these interactions, aiming to understand better how these compounds can be used in therapeutic contexts. Research has shown that certain thiosemicarbazone-based ligands and their complexes can interact with biomolecules effectively, which may lead to new drug discoveries (Saghatforoush et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3S/c21-13-3-6-15(7-4-13)24-20(27)26-11-10-25-9-1-2-18(25)19(26)16-8-5-14(22)12-17(16)23/h1-9,12,19H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOIYRLEHJLQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.